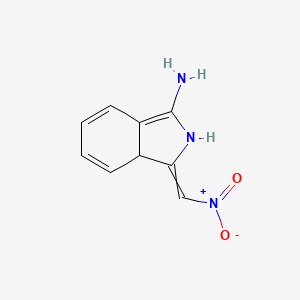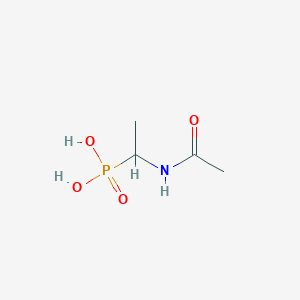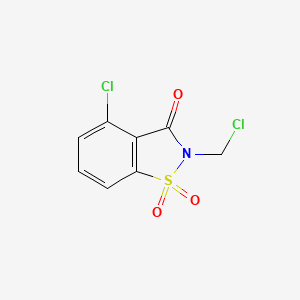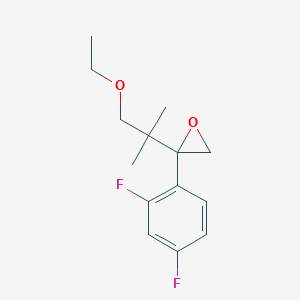
1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a nitromethylidene group attached to an isoindoline core, which imparts distinct chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine typically involves the reaction of alkyl 3-bromo-3-nitroacrylates with diamines such as 1,2-diaminoethane or 1,2-diaminopropane . The reaction proceeds through a nucleophilic substitution mechanism, where the diamine attacks the electrophilic carbon of the nitroacrylate, leading to the formation of the desired heterocyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine exerts its effects involves interactions with various molecular targets. The nitromethylidene group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate signaling pathways and enzyme activities, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
- 3-(Nitromethylidene)-piperazin-2-ones
- 3-(Nitromethylidene)morpholin-2-one
Comparison: 1-(Nitromethylidene)-2,7a-dihydro-1H-isoindol-3-amine is unique due to its isoindoline core, which imparts distinct chemical reactivity and biological activity compared to other nitromethylidene-containing compounds. The presence of the isoindoline ring system can influence the compound’s electronic properties and its ability to interact with biological targets .
Propiedades
Número CAS |
139362-99-5 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
3-(nitromethylidene)-2,3a-dihydroisoindol-1-amine |
InChI |
InChI=1S/C9H9N3O2/c10-9-7-4-2-1-3-6(7)8(11-9)5-12(13)14/h1-6,11H,10H2 |
Clave InChI |
HXEJKHYOPGUVKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(=C(NC2=C[N+](=O)[O-])N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-](/img/structure/B14265770.png)


![N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide](/img/structure/B14265777.png)
![1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol](/img/structure/B14265778.png)
![2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine](/img/structure/B14265782.png)

![4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole](/img/structure/B14265803.png)
![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14265811.png)
![Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-](/img/structure/B14265815.png)

